1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide
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Overview
Description
1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indoline core, which is a saturated form of indole, and is substituted with an ethoxyphenyl group and an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole using hydrogenation or other reducing agents.
Acetylation: The indoline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoline core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Methoxyphenyl)acetyl)indoline-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
1-(2-(4-Fluorophenyl)acetyl)indoline-2-carboxamide: Features a fluorophenyl group instead of an ethoxyphenyl group.
Uniqueness
1-(2-(4-Ethoxyphenyl)acetyl)indoline-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The ethoxy group may enhance the compound’s lipophilicity, affecting its absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-15-9-7-13(8-10-15)11-18(22)21-16-6-4-3-5-14(16)12-17(21)19(20)23/h3-10,17H,2,11-12H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXUOVYZNDQBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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